molecular formula C11H12O4 B6601414 1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one CAS No. 76609-35-3

1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one

Cat. No. B6601414
CAS RN: 76609-35-3
M. Wt: 208.21 g/mol
InChI Key: COTVMJKXLPSRMS-UHFFFAOYSA-N
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Description

1-[2,4-Dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one, also known as 1,2,4-trihydroxybenzene or pyrogallol, is an aromatic organic compound that has been used for centuries in various applications. It is a white solid that can be easily synthesized from gallic acid and is a known antioxidant. Pyrogallol has been used in various scientific research applications, such as in the synthesis of polymers, as a catalyst, and in the study of biochemical and physiological effects.

Mechanism of Action

Pyrogallol is an aromatic organic compound that has antioxidant properties. It has been shown to scavenge free radicals and inhibit the oxidation of lipids, proteins, and other cellular components. Pyrogallol has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and lipoxygenase. Additionally, pyrogallol has been shown to modulate the expression of certain genes involved in inflammation and cell death.
Biochemical and Physiological Effects
Pyrogallol has been shown to have antioxidant properties, which can help protect cells from the damaging effects of free radicals. Pyrogallol has also been shown to have anti-inflammatory and anti-cancer effects. Additionally, pyrogallol has been shown to have antiviral and antibacterial properties, and has been shown to inhibit the growth of certain fungi. Pyrogallol has also been shown to have neuroprotective effects, and has been shown to protect neurons from oxidative damage.

Advantages and Limitations for Lab Experiments

The main advantage of using pyrogallol in lab experiments is its low cost and availability. Additionally, pyrogallol is relatively easy to synthesize and can be isolated and purified by recrystallization. However, pyrogallol is relatively unstable and can be easily oxidized. Additionally, pyrogallol can be toxic if ingested in large amounts, so it is important to use safety protocols when working with the compound.

Future Directions

Pyrogallol has a wide range of potential applications, and there are a number of possible future directions that could be explored. For example, pyrogallol could be used in the development of novel drugs and therapies, such as for the treatment of cancer and other diseases. Additionally, pyrogallol could be used to create new materials, such as polymers and nanomaterials. Pyrogallol could also be used in the development of new diagnostic and therapeutic agents, such as for the detection and treatment of infectious diseases. Additionally, pyrogallol could be used to study the effects of antioxidants on cell death and the effects of polyphenols on inflammation. Finally, pyrogallol could be used in the development of new food products, such as food preservatives and health supplements.

Synthesis Methods

Pyrogallol can be synthesized from gallic acid, which is an organic acid found in many plants. The synthesis of pyrogallol involves the oxidation of gallic acid with potassium permanganate or sodium hypochlorite. The reaction is typically conducted in an alkaline solution, such as sodium hydroxide or potassium hydroxide, in order to prevent the formation of byproducts. The reaction is typically conducted at room temperature, but can also be conducted at elevated temperatures. After the reaction is complete, the product is isolated and purified by recrystallization.

Scientific Research Applications

Pyrogallol has been used in various scientific research applications, such as in the synthesis of polymers, as a catalyst, and in the study of biochemical and physiological effects. Pyrogallol has been used as a catalyst in the polymerization of styrene and other monomers, and has also been used as a catalyst in the synthesis of polyurethanes and polyesters. Pyrogallol has also been used in the study of the biochemical and physiological effects of various compounds, such as the effects of antioxidants on cell death and the effects of polyphenols on inflammation.

properties

IUPAC Name

1-(2,4-dihydroxy-6-prop-2-enoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-4-15-10-6-8(13)5-9(14)11(10)7(2)12/h3,5-6,13-14H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTVMJKXLPSRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OCC=C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2,4-Dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one

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